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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-ylcarbonyl)aniline

Cat. No.: B185276

An In-depth Technical Guide to 4-(Pyrrolidin-1-
ylcarbonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analytical characterization of 4-(Pyrrolidin-1-ylcarbonyl)aniline. The information is
intended to support research and development activities in the fields of medicinal chemistry
and drug discovery.

Core Chemical Properties

4-(Pyrrolidin-1-ylcarbonyl)aniline, also known by its IUPAC name (4-aminophenyl)(pyrrolidin-
1-yl)methanone, is a chemical compound with the molecular formula C11H14N20[1][2]. It is
classified as a solid and is recognized for its role as a versatile building block in the synthesis of
more complex molecules.

Table 1: Summary of Key Chemical Properties
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Property Value Source(s)

(4-aminophenyl)(pyrrolidin-1-

IUPAC Name J)methanone [11[2]
CAS Number 56302-41-1 [1][2]
Molecular Formula C11H14N20 [11[2]
Molecular Weight 190.24 g/mol [11[3]
Physical Form Solid [3]
Calculated LogP 1.2 [1]
Polar Surface Area 46.3 A2 [1]
H-Bond Donors 1 [1]
H-Bond Acceptors 2 [1]
Rotatable Bonds 2 [1]

Synthesis Protocols

The synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline can be achieved through standard amide
coupling reactions. Two common synthetic routes are outlined below.

Method 1: Amide Coupling of 4-Aminobenzoic Acid and
Pyrrolidine

This method involves the direct coupling of 4-aminobenzoic acid with pyrrolidine in the
presence of a suitable coupling agent.

Experimental Protocol:

 Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-aminobenzoic acid (1
equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or
dimethylformamide (DMF). Add a coupling agent, for example, dicyclohexylcarbodiimide
(DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
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(BOP), and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Stir the
mixture at room temperature for 30 minutes to activate the carboxylic acid.

o Amine Addition: To the activated carboxylic acid solution, add pyrrolidine (1.1 equivalents)
dropwise.

o Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the
reaction progress by thin-layer chromatography (TLC).

o Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea
byproduct (if DCC is used). Wash the filtrate with a mild acid (e.g., 1M HCI) to remove
excess base, followed by a wash with a saturated sodium bicarbonate solution and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by column chromatography on
silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Logical Workflow for Method 1
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Caption: Synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline via direct amide coupling.

Method 2: Acyl Chloride Formation followed by
Amination

This two-step method involves the initial conversion of a protected p-aminobenzoic acid
derivative to its acyl chloride, followed by reaction with pyrrolidine. A common starting material
IS 4-nitrobenzoic acid to protect the amine functionality.

Experimental Protocol:

Acyl Chloride Formation: In a fume hood, reflux 4-nitrobenzoic acid (1 equivalent) with
thionyl chloride (SOCI2) (excess) for 2-3 hours. After the reaction is complete, remove the
excess thionyl chloride by distillation under reduced pressure to obtain 4-nitrobenzoyl
chloride.

Amidation: Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous aprotic solvent like
DCM. In a separate flask, dissolve pyrrolidine (1.1 equivalents) and a base such as
triethylamine (1.2 equivalents) in DCM. Cool the amine solution in an ice bath and add the
acyl chloride solution dropwise.

Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6
hours.

Work-up and Purification of Intermediate: Wash the reaction mixture with water, 1M HCI,
saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous
sodium sulfate, filter, and concentrate to obtain crude N-(4-nitrobenzoyl)pyrrolidine. Purify by
recrystallization or column chromatography.

Nitro Group Reduction: Dissolve the purified N-(4-nitrobenzoyl)pyrrolidine in a suitable
solvent like ethanol or ethyl acetate. Add a catalyst such as palladium on carbon (Pd/C).
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr
hydrogenator) until the reaction is complete (monitored by TLC).

Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst
and wash with the solvent. Concentrate the filtrate to obtain 4-(Pyrrolidin-1-
ylcarbonyl)aniline. Further purification can be achieved by recrystallization.
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Logical Workflow for Method 2
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Caption: Two-step synthesis via an acyl chloride intermediate and subsequent reduction.

Analytical Characterization

The identity and purity of 4-(Pyrrolidin-1-ylcarbonyl)aniline are typically confirmed using a
combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used for purity analysis.
Experimental Protocol:
e Column: C18, 5 um, 4.6 x 150 mm.

o Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or
trifluoroacetic acid).

e Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm.
 Injection Volume: 10 pL.

o Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a
compatible solvent like methanol or acetonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and B3C NMR are essential for structural elucidation.
Expected Spectral Data (Predicted):
« H NMR (in CDCls):

o Aromatic protons of the aniline ring will appear as two doublets in the range of 4 6.6-7.5
ppm.

o The protons of the pyrrolidine ring will show multiplets around 6 1.8-2.0 ppm and & 3.4-3.6
ppm.

o The amine (-NHz) protons will give a broad singlet, the chemical shift of which is

concentration-dependent.
« 13C NMR (in CDCl3):
o The carbonyl carbon will appear around & 168-172 ppm.
o Aromatic carbons will be observed in the region of  114-150 ppm.

o The aliphatic carbons of the pyrrolidine ring will be in the range of & 24-26 ppm and d 46-
49 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.
Expected Data:

» Electron lonization (EI-MS): The molecular ion peak [M]* should be observed at m/z 190.
The fragmentation pattern would likely show a prominent peak at m/z 120, corresponding to

the loss of the pyrrolidine moiety.[1]

Reactivity and Applications
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4-(Pyrrolidin-1-ylcarbonyl)aniline possesses two primary reactive sites: the aromatic amine
group and the amide linkage. The aniline nitrogen is nucleophilic and can undergo reactions
such as alkylation, acylation, and diazotization. The amide bond is generally stable but can be
hydrolyzed under strong acidic or basic conditions.

Due to its bifunctional nature, this compound is a valuable intermediate in the synthesis of
various biologically active molecules, including potential drug candidates. The pyrrolidine
moiety is a common scaffold in medicinal chemistry, and its incorporation can influence the
pharmacokinetic and pharmacodynamic properties of a molecule.[4]

Safety Information

Based on available data, 4-(Pyrrolidin-1-ylcarbonyl)aniline should be handled with care. It is
classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled. It is
also known to cause serious eye irritation.[1] Appropriate personal protective equipment,
including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: H302, H312, H315, H319, H332, H335[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyrrolidin-1-ylcarbonyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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